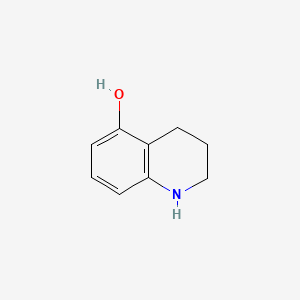

1,2,3,4-Tetrahydroquinolin-5-ol

描述

Historical Context and Significance of Tetrahydroquinoline Scaffolds in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (B108954) framework is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation stems from its recurring appearance in a wide array of pharmacologically active compounds, demonstrating its ability to interact with diverse biological targets. nih.govnih.gov For decades, chemists have targeted the synthesis of tetrahydroquinolines due to their widespread distribution in natural products and their proven utility in medicinal agents. nih.govresearchgate.net

The significance of this scaffold is rooted in its versatile three-dimensional structure, which allows for the introduction of various substituents at different positions, thereby enabling the fine-tuning of biological activity. chemimpex.com Research has shown that derivatives of 1,2,3,4-tetrahydroquinoline possess a vast range of biological activities, including anticancer, anti-inflammatory, anti-HIV, and neuroprotective properties. gfcollege.innih.gov This broad spectrum of activity has cemented the tetrahydroquinoline core as a critical structural motif in the design and development of new therapeutic agents. nih.gov The continuous development of novel synthetic methodologies to access these compounds underscores their enduring importance in the field. nih.govorganic-chemistry.org

Prevalence of 1,2,3,4-Tetrahydroquinoline Derivatives in Natural Products and Pharmaceutical Agents

The 1,2,3,4-tetrahydroquinoline nucleus is a structural feature found in numerous natural alkaloids and has been successfully incorporated into a variety of synthetic pharmaceutical drugs. nih.govnih.gov The natural products often exhibit significant biological effects, which has inspired the synthesis of a myriad of derivatives. nih.gov In the pharmaceutical realm, this scaffold is present in drugs developed for a range of conditions, from infectious diseases to cardiovascular disorders. nih.govnih.gov

Below is a table showcasing prominent examples of natural and synthetic compounds containing the 1,2,3,4-tetrahydroquinoline scaffold.

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4-tetrahydroquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1,4-5,10-11H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACROBBFQRNFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210416 | |

| Record name | 5-Quinolinol, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61468-43-7 | |

| Record name | 5-Hydroxy-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61468-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinolinol, 1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061468437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Quinolinol, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroquinolin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,2,3,4 Tetrahydroquinolin 5 Ol and Its Derivatives

Catalytic Hydrogenation Approaches for Quinoline (B57606) to 1,2,3,4-Tetrahydroquinoline (B108954) Synthesismdpi.com

Catalytic hydrogenation of quinolines represents a direct and atom-economical method for the synthesis of 1,2,3,4-tetrahydroquinolines. wikipedia.org This approach involves the reduction of the pyridine (B92270) ring of the quinoline system, leaving the benzene (B151609) ring intact.

Transition Metal Catalysis in Tetrahydroquinoline Synthesisnih.goveurekaselect.com

A variety of transition metal catalysts have been effectively employed for the hydrogenation of quinolines. thieme-connect.com Noble metals such as palladium, platinum, and ruthenium have traditionally been used, often supported on carbon. nih.govnih.gov For instance, palladium on carbon (Pd/C) is a widely used catalyst for this transformation, often requiring hydrogen gas. mdpi.com

Recent advancements have also highlighted the use of more abundant and less expensive base metals. For example, a granular cobalt-based catalyst, prepared in situ from the reduction of Co(OAc)₂·4H₂O with zinc powder, has been shown to effectively hydrogenate quinolines in aqueous solution. researchgate.netthieme-connect.com This method offers an operationally simple and time-saving approach. thieme-connect.com

Gold nanoparticles supported on titanium dioxide (TiO₂) have also emerged as effective catalysts for the chemoselective hydrogenation of functionalized quinolines under mild conditions. nih.gov Interestingly, in this system, quinoline molecules themselves act as promoters for the activation of H₂, a stark contrast to their typical role as catalyst poisons in traditional noble metal systems. nih.gov

| Catalyst System | Substrate | Product | Key Features |

| 5% Pd/C, H₂ | 2-Nitroarylketones/aldehydes | 1,2,3,4-Tetrahydroquinolines | Domino reduction-reductive amination; high yields (93-98%) and diastereoselectivity. mdpi.com |

| Co(OAc)₂·4H₂O, Zn | Quinolines | 1,2,3,4-Tetrahydroquinolines | In situ prepared, heterogeneous catalyst; operates in aqueous solution. researchgate.netthieme-connect.com |

| Au/TiO₂ | Functionalized Quinolines | 1,2,3,4-Tetrahydroquinolines | Mild reaction conditions; quinoline acts as a promoter. nih.gov |

| [Ru(p-cymene)Cl₂]₂/I₂ | Quinoline Derivatives | 1,2,3,4-Tetrahydroquinolines | High reactivity under mild conditions. |

Asymmetric Hydrogenation Strategies for Chiral Tetrahydroquinoline Derivativesnih.gov

The synthesis of enantiomerically pure tetrahydroquinolines is of great importance due to their prevalence in chiral drugs and bioactive molecules. Asymmetric hydrogenation provides a powerful tool for achieving this. Chiral catalysts, often featuring transition metals complexed with chiral ligands, are employed to induce stereoselectivity in the hydrogenation process.

For instance, iridium-based catalysts, such as those with the ZhaoPhos ligand, have been successfully used in the asymmetric reductive amination for the synthesis of chiral tetrahydroquinolines. rsc.orgrsc.org This one-pot process can involve the deprotection of a Boc group followed by intramolecular asymmetric reductive amination, achieving excellent enantioselectivities (92-97% ee). rsc.org

Rhodium catalysts, in conjunction with chiral phosphine (B1218219) ligands and a strong Brønsted acid like HCl, have also been developed for the asymmetric hydrogenation of quinolines, yielding chiral tetrahydroquinolines with high conversion and enantioselectivity (up to 99% ee). rsc.org The acid is believed to play a crucial role in activating the substrate and promoting anion binding with the catalyst. rsc.org Furthermore, ruthenium-N-heterocyclic carbene (NHC) complexes have been utilized for the asymmetric hydrogenation of 2-quinolones to produce chiral 3,4-dihydro-2-quinolones, which can be further reduced to tetrahydroquinolines. nih.govnih.gov

| Catalyst System | Substrate Type | Product | Enantioselectivity (ee) |

| Ir/ZhaoPhos | N-Boc protected amino ketones | Chiral Tetrahydroquinolines | 92-97% rsc.org |

| Rh-thiourea chiral phosphine/HCl | Quinolines | Chiral Tetrahydroquinolines | Up to 99% rsc.org |

| Ru(II)-NHC | 2-Quinolones | Chiral 3,4-Dihydro-2-quinolones | Up to 98:2 e.r. nih.gov |

| Ir-catalyzed ATH | C2-acylated quinolines | Chiral 1,2,3,4-tetrahydroquinolines | >90% acs.org |

Domino and Multicomponent Reactions for Constructing the 1,2,3,4-Tetrahydroquinoline Scaffoldnih.govrsc.orgthieme-connect.comnih.gov

Domino reactions, also known as tandem or cascade reactions, offer an efficient and atom-economical approach to synthesizing complex molecules like tetrahydroquinolines in a single operation without isolating intermediates. nih.gov Multicomponent reactions (MCRs), a subset of domino reactions, are particularly powerful as they combine three or more starting materials in one pot to generate a complex product. nih.govrsc.org

Povarov Reaction and its Variants for Tetrahydroquinoline Adductsthieme-connect.comacs.org

The Povarov reaction is a well-established and versatile method for synthesizing tetrahydroquinolines. eurekaselect.comthieme-connect.comingentaconnect.comresearchgate.net It is formally a [4+2] cycloaddition between an aromatic imine (formed in situ from an aniline (B41778) and an aldehyde) and an electron-rich alkene. nih.gov This reaction can be catalyzed by Lewis acids and allows for the creation of three new bonds and up to three stereocenters in a single step. ingentaconnect.comresearchgate.net

The multicomponent nature of the Povarov reaction makes it highly suitable for creating libraries of diverse tetrahydroquinoline derivatives. researchgate.net Variations of the Povarov reaction, including aza-vinylogous versions, have been developed to introduce further functionalization into the tetrahydroquinoline core. nih.govresearchgate.net Mechanochemical approaches, using ball milling, have also been successfully applied to the Povarov reaction, offering a more environmentally friendly alternative to traditional solvent-based methods. nih.govresearchgate.net

Acid-Catalyzed Cyclizations and Rearrangements in Tetrahydroquinoline Formationnih.govnih.gov

Acid-catalyzed reactions play a significant role in the construction of the tetrahydroquinoline ring system. nih.govmdpi.com These reactions can involve the cyclization of suitable precursors, often following an initial bond-forming event. For example, a domino reaction involving a reduction followed by an acid-catalyzed cyclization has been used to synthesize tetrahydroquinolines. mdpi.com

In one approach, the treatment of enamides with benzyl (B1604629) azide (B81097) under acidic conditions leads to the formation of fused-ring tetrahydroquinolines. nih.gov The acid promotes the rearrangement of the azide to form an N-phenyliminium intermediate, which then undergoes nucleophilic attack by the enamide followed by cyclization. nih.gov Another strategy involves the use of a chiral phosphoric acid catalyst to achieve an enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones through a dehydrative cyclization and subsequent asymmetric reduction. organic-chemistry.org

Reductive Amination Strategies for Tetrahydroquinoline Synthesisthieme-connect.com

Reductive amination is a powerful tool for the formation of amines and has been successfully applied to the synthesis of tetrahydroquinolines. thieme-connect.comthieme-connect.com This strategy typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ.

A domino reduction-reductive amination approach has been developed for the synthesis of tetrahydroquinolines from 2-nitroarylketones and aldehydes. mdpi.com This process, often carried out under hydrogenation conditions with a catalyst like 5% Pd/C, involves the initial reduction of the nitro group, followed by intramolecular cyclization to form a cyclic imine, which is then further reduced to the tetrahydroquinoline. mdpi.com This method demonstrates high yields and excellent diastereoselectivity. mdpi.com

More recently, an iridium-catalyzed asymmetric reductive amination has been developed for the enantioselective synthesis of chiral tetrahydroquinolines. rsc.orgrsc.org This one-pot process can start from N-Boc protected amino ketones and proceeds via an N-Boc deprotection followed by an intramolecular asymmetric reductive amination, delivering the desired chiral products in high enantiomeric excess. rsc.orgrsc.org

Functionalization of the 1,2,3,4-Tetrahydroquinoline Core

The ability to selectively introduce functional groups at various positions of the 1,2,3,4-tetrahydroquinoline nucleus is crucial for the development of new chemical entities. Modern synthetic organic chemistry offers a plethora of methods to achieve this, ranging from the activation of traditionally inert C-H bonds to the selective modification of existing functional groups.

Orthogonal C-H and N-H Bond Functionalization of Tetrahydroquinolines

The concept of orthogonal functionalization, where two or more reactive sites in a molecule are modified independently without the need for protecting groups, represents a highly efficient and atom-economical synthetic strategy. In the context of tetrahydroquinolines, the presence of both C-H and N-H bonds offers opportunities for such selective transformations.

While direct orthogonal functionalization of 1,2,3,4-tetrahydroquinolin-5-ol itself is not extensively documented, studies on the closely related 1,2,3,4-tetrahydroisoquinoline (B50084) framework provide significant insights into the potential methodologies. For instance, a protocol for the orthogonal sp3 C1–H and N–H bond functionalization of 1,2,3,4-tetrahydroisoquinolines has been established using the Ugi four-component reaction. mdpi.com This reaction, involving an aldehyde, an isonitrile, and a carboxylic acid, demonstrates that the reaction outcome can be steered towards either N-H or C1-H functionalization by tuning the reaction conditions. Specifically, N-H functionalization is favored in acetonitrile (B52724) at room temperature, whereas redox-neutral sp3 C1–H bond functionalization is achieved in toluene (B28343) at 80 °C. mdpi.com

This principle of condition-dependent selectivity could potentially be applied to 1,2,3,4-tetrahydroquinoline derivatives. The N-H bond of the tetrahydroquinoline can be readily functionalized through various reactions such as acylation, alkylation, and arylation. The functionalization of the C-H bonds, particularly at positions adjacent to the nitrogen atom (C2 and C8a) or on the benzene ring, can be achieved through transition metal-catalyzed C-H activation. The choice of catalyst, ligand, and reaction conditions would be critical in directing the regioselectivity of the C-H functionalization, allowing for a diverse range of derivatives to be synthesized from a common precursor.

Regioselective Functionalization at the Hydroxyl Group (C5-position)

The hydroxyl group at the C5-position of this compound is a key functional handle for further molecular elaboration. Its regioselective functionalization can lead to a variety of derivatives with potentially altered biological activities and physicochemical properties. The primary methods for functionalizing a hydroxyl group are etherification and esterification.

Etherification: The formation of an ether linkage (C-O-R) from the C5-hydroxyl group can be achieved through several methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide or sulfonate. The choice of base and solvent is crucial to ensure efficient reaction and minimize side reactions.

Esterification: The conversion of the C5-hydroxyl group to an ester (C-O-C=O) is another common transformation. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol or the removal of water is often necessary. masterorganicchemistry.com Alternatively, the hydroxyl group can be acylated using more reactive carboxylic acid derivatives such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. chemguide.co.uk

While these are standard transformations in organic synthesis, specific literature detailing the regioselective functionalization of the hydroxyl group of this compound is not extensively available in the reviewed scientific literature. However, the general principles of alcohol functionalization are expected to apply.

Introduction of Stereocenters in this compound Derivatives

The introduction of stereocenters into the 1,2,3,4-tetrahydroquinoline framework is of significant interest as the stereochemistry of a molecule can have a profound impact on its biological activity. A stereocenter is a carbon atom that is bonded to four different groups. chemguide.co.uk

Asymmetric synthesis provides a powerful tool for the enantioselective creation of chiral tetrahydroquinoline derivatives. One approach involves the use of chiral catalysts in reactions that create a new stereocenter. For example, the asymmetric hydrogenation of quinolines or dihydroquinolines using chiral transition metal catalysts, such as those based on iridium or rhodium, can produce optically active tetrahydroquinolines with high enantiomeric excess.

Another strategy is to employ chiral starting materials or auxiliaries that direct the stereochemical outcome of a reaction. The use of enzymes in chemoenzymatic synthesis, as discussed in the following section, is also a highly effective method for introducing stereocenters.

A cascade biocatalysis system using Rhodococcus equi has been developed for the enantioselective synthesis of chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols from racemic 2-substituted-tetrahydroquinolines. nih.gov This process involves an asymmetric hydroxylation followed by a diastereoselective oxidation, yielding products with high diastereomeric and enantiomeric excess. nih.gov

| Substrate | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| (±)-2-substituted-tetrahydroquinolines | Chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols | up to 57% | 99:1 | >99% |

| (±)-2-substituted-tetrahydroquinolines | Chiral 2-substituted-2,3-dihydroquinolin-4(1H)-ones | up to 25% | - | >99% |

Table 1: Enantioselective synthesis of tetrahydroquinoline derivatives using Rhodococcus equi. nih.gov

Chemoenzymatic Synthesis of Optically Active this compound Derivatives

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and selective synthetic routes. Enzymes, as chiral catalysts, can operate under mild conditions and often exhibit high levels of regio- and stereoselectivity, making them ideal for the synthesis of optically active compounds.

A chemoenzymatic approach has been successfully developed for the synthesis of optically active phenolic 3,4-dihydropyridin-2-ones, which are precursors to enantioenriched 1,4-dihydropyridines and benzodiazepine (B76468) derivatives. The key step in this synthesis is the hydrolysis of a diester catalyzed by Candida rugosa lipase (B570770) (CRL), which proceeds with high enantioselectivity (ee = 94-99%). This demonstrates the potential of enzymatic transformations in the preparation of chiral building blocks.

In the context of this compound, enzymes could be employed for the kinetic resolution of a racemic mixture of the parent compound or its derivatives. For instance, a lipase could selectively acylate one enantiomer of the C5-hydroxyl group, allowing for the separation of the acylated product from the unreacted enantiomer. Alternatively, an oxidase or reductase could be used to introduce or modify a stereocenter with high enantioselectivity.

The development of a cascade biocatalysis system using Rhodococcus equi for the synthesis of chiral tetrahydroquinoline-4-ols highlights the power of this approach. nih.gov This system demonstrates that a whole-cell biocatalyst can perform multiple transformations in a sequential manner to produce complex chiral molecules from simple racemic starting materials. nih.gov

Novel Synthetic Routes to Spirotetrahydroquinoline Derivatives

Spirocyclic compounds, which contain two rings connected by a single common atom, have gained significant attention in medicinal chemistry due to their unique three-dimensional structures. Spirotetrahydroquinolines represent an important class of such compounds.

A highly diastereoselective one-pot method for the synthesis of novel spiro-tetrahydroquinoline derivatives has been reported. nih.gov This method involves the reaction of various starting materials to construct the spirocyclic framework in a single step with high efficiency. The stereochemistry of the products was confirmed by X-ray analysis. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| (E)-N-(2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl)benzenesulfonamide | 1,3-Indandione | One-pot reaction | Spiro[indene-2,2'-quinoline] derivative |

| Substituted Chalcones | N-substituted anilines | Various catalysts | Spirotetrahydroquinolines |

Table 2: Examples of reactions for the synthesis of spirotetrahydroquinoline derivatives.

The development of novel synthetic routes to spiro-compounds is an active area of research, with a focus on creating molecular diversity and exploring new chemical space for drug discovery. The ability to construct complex spirocyclic architectures based on the tetrahydroquinoline scaffold opens up new avenues for the design of novel therapeutic agents.

Chemical Reactivity and Transformation of 1,2,3,4 Tetrahydroquinolin 5 Ol

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group attached to the benzene (B151609) ring of 1,2,3,4-tetrahydroquinolin-5-ol is phenolic in nature, making it a key site for various chemical modifications.

Etherification and Esterification:

The phenolic hydroxyl group can undergo etherification to form phenol (B47542) ethers. This reaction typically involves the substitution of the hydroxyl hydrogen with an alkyl or aryl group. Similarly, esterification can occur, where the hydroxyl group reacts with a carboxylic acid or its derivative to form an ester. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

Etherification: The formation of an ether linkage (-OR) from the hydroxyl group (-OH).

Esterification: The reaction of the hydroxyl group with a carboxylic acid to form an ester (-O-C=O).

Reactions Involving the Secondary Amine Nitrogen

The secondary amine within the tetrahydroquinoline ring is a nucleophilic center and can participate in several important reactions.

N-Alkylation and N-Acylation:

The nitrogen atom can be alkylated by reacting with alkyl halides, a process known as N-alkylation. msu.eduorganic-chemistry.org This introduces an alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine. libretexts.org Similarly, N-acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. mnstate.edu These reactions are crucial for creating a wide array of derivatives with potentially altered biological activities. Some studies have shown that direct alkylation can sometimes favor O-alkylation over N-alkylation, necessitating alternative synthetic routes to achieve N-alkylated products. nih.govnih.gov For instance, a palladium-catalyzed reduction-cyclization cascade has been used for selective O-alkylation. nih.govnih.gov

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH3I) | N-Alkyl-1,2,3,4-tetrahydroquinolin-5-ol |

| N-Acylation | Acid Chloride (e.g., CH3COCl) | N-Acyl-1,2,3,4-tetrahydroquinolin-5-ol |

Electrophilic Aromatic Substitution on the Benzene Ring of this compound

The benzene ring of the tetrahydroquinoline system is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iqmsu.edu The hydroxyl and amino groups are activating groups, meaning they increase the ring's reactivity towards electrophiles and direct the substitution to specific positions (ortho and para). libretexts.org

Nitration and Halogenation:

Nitration involves the introduction of a nitro group (-NO2) onto the benzene ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com This reaction generates the nitronium ion (NO2+), a potent electrophile. masterorganicchemistry.comlibretexts.orgnuph.edu.ua Halogenation, the introduction of a halogen atom (e.g., Cl, Br), is another common electrophilic aromatic substitution reaction. youtube.com Studies on the nitration of tetrahydroquinoline have shown that the position of substitution can be influenced by the presence and nature of protecting groups on the nitrogen atom. researchgate.net For instance, nitration of unprotected tetrahydroquinoline in acidic conditions, where the amino group is protonated, can lead to different isomers compared to the nitration of an N-protected derivative. researchgate.net

| Reaction | Reagents | Electrophile | Typical Product |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | NO2+ | Nitro-1,2,3,4-tetrahydroquinolin-5-ol |

| Halogenation (Bromination) | Br2, FeBr3 | Br+ | Bromo-1,2,3,4-tetrahydroquinolin-5-ol |

Oxidative and Reductive Transformations of the Tetrahydroquinoline Ring System

The tetrahydroquinoline ring system can undergo both oxidation and reduction, altering its degree of saturation.

Oxidation and Reduction:

Oxidation of the tetrahydroquinoline ring can lead to the formation of the corresponding quinoline (B57606), re-introducing aromaticity to the heterocyclic ring. Conversely, the hydrogenation of the quinoline ring system, often using catalysts like palladium on carbon (Pd/C), is a common method for synthesizing tetrahydroquinolines. rsc.orgwikipedia.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction. nih.gov Oxidative cleavage of related cyclic systems has also been explored to generate reactive intermediates for further synthesis. nih.gov

Derivatization for Enhanced Biological Activity and Solubility

The chemical reactivity of this compound is frequently exploited to synthesize derivatives with improved pharmacological properties. The tetrahydroquinoline scaffold is a core structure in many biologically active compounds. wikipedia.orgmedicopublication.comnih.gov

Derivatization strategies often focus on modifying the phenolic hydroxyl and secondary amine groups to modulate properties like solubility, bioavailability, and target-binding affinity. For example, the synthesis of various N-alkylated and O-alkylated analogs has been pursued to explore their potential as therapeutic agents. nih.govnih.gov The introduction of different functional groups can lead to compounds with a range of biological activities, including anti-trypanosomal and antiplasmodial effects. rsc.org

Structure Activity Relationship Sar Studies and Molecular Design of 1,2,3,4 Tetrahydroquinolin 5 Ol Derivatives

Ligand-Based Pharmacophore Modeling for 1,2,3,4-Tetrahydroquinolin-5-ol Analogs

Ligand-based pharmacophore modeling is a powerful computational technique used when the three-dimensional structure of the biological target is unknown or difficult to obtain. nih.gov This approach identifies the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) responsible for a molecule's biological activity by analyzing a set of active compounds. nih.govrsc.org

The process begins by generating a three-dimensional (3D) QSAR (Quantitative Structure-Activity Relationship) pharmacophore model from a training set of molecules with known biological activities. nih.gov For instance, a study on Topoisomerase I inhibitors used 29 Camptothecin derivatives to build a validated pharmacophore model, which was subsequently used as a 3D query to screen large chemical databases like the ZINC database for novel potential inhibitors. nih.gov This methodology involves several key steps:

Training Set Selection: A diverse set of analogs with a significant range of biological activity is chosen.

Conformational Analysis: All possible low-energy conformations of the training set molecules are generated.

Pharmacophore Model Generation: A hypothesis is generated that aligns the chemical features of the most active compounds. Algorithms like HypoGen in Discovery Studio are often employed for this purpose. nih.gov

Model Validation: The generated model's predictive power is tested using an external test set of molecules not included in the training set. mdpi.com A statistically robust model is considered to have good internal and external predictive ability. mdpi.com

Once validated, the pharmacophore model serves as a filter for virtual screening of large compound libraries to identify new molecules that possess the desired chemical features and are predicted to be active. researchgate.net These "hit" molecules can then be acquired or synthesized for biological evaluation, providing a rapid and cost-effective pathway to discovering novel leads based on the tetrahydroquinoline scaffold. rsc.orgnih.gov

Structure-Based Drug Design Approaches for Tetrahydroquinoline Scaffolds

When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) becomes a primary strategy. This approach leverages detailed knowledge of the target's binding site to design ligands with high affinity and selectivity. The rigid nature of the tetrahydroquinoline scaffold makes it an ideal starting point for SBDD. nih.gov

A notable example involves the design of matrix metalloproteinase (MMP) inhibitors based on the related 1,2,3,4-tetrahydroisoquinoline (B50084) (Tic) scaffold. nih.gov Researchers utilized available X-ray structures of MMP-8/inhibitor complexes to guide their design strategy. nih.gov The core principle was to position substituents on the Tic scaffold to complement key interaction regions within the enzyme's active site, particularly the S1' hydrophobic pocket located near the catalytic zinc ion. nih.gov The rigid Tic scaffold provided the necessary geometry to optimally orient zinc-binding groups (like hydroxamates and carboxylates) and various aryl substituents that fit into the hydrophobic pocket. nih.gov

This structure-guided approach allowed for systematic investigation into the effects of different substituents, their chirality, and variations in the heterocyclic ring system on binding affinity. nih.gov The combination of SBDD with 3D-QSAR studies and confirmatory X-ray structure analysis of the resulting inhibitor-enzyme complexes provided a deep understanding of the key determinants for high affinity, ultimately leading to the development of potent and orally bioavailable inhibitors. nih.gov

Impact of Substituent Effects on Biological Activity

The electronic and steric nature of substituents plays a critical role in the bioactivity of tetrahydroquinoline derivatives. The addition of specific functional groups can alter electron density, lipophilicity, and hydrogen-bonding capacity, directly impacting ligand-receptor interactions.

Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the pKa of ionizable groups and the strength of hydrogen bonds. For instance, in a series of platinum pyridyl complexes, the presence of electron-withdrawing substituents was found to enhance their photosensitizing capabilities. rsc.org In the context of tetrahydroquinoline-based LSD1 inhibitors, the introduction of an amino group (-NH2) enhanced interactions with key residues like Asp555, Phe538, and Glu559 through hydrogen bonding, improving the binding stability of the complex. mdpi.com

Steric Effects: The size and shape of substituents (steric bulk) are crucial for ensuring a proper fit within the target's binding pocket. In the synthesis of tetrahydroquinolines, steric hindrance can significantly impact reaction yields and stereoselectivity. nih.gov In SAR studies, bulky groups may either enhance activity by promoting favorable hydrophobic interactions or decrease it by causing steric clashes. For LSD1 inhibitors, contour maps from CoMFA (Comparative Molecular Field Analysis) suggested that introducing small hydrophobic groups in certain regions would enhance inhibitor activity, while bulky groups would be favorable in others. mdpi.com This highlights the importance of spatial considerations in molecular design.

The following table summarizes key findings on how different substituents affect the activity of tetrahydroquinoline derivatives against the anticancer target LSD1. mdpi.com

| Modification Strategy | Rationale based on SAR | Resulting Effect |

| Introduction of -NH₂ group | Enhances hydrogen bonding with key residues (Asp555, Phe538, etc.). mdpi.com | Improved binding stability and activity. mdpi.com |

| Introduction of small hydrophobic groups | Favorable interactions in specific regions of the binding pocket. mdpi.com | Enhanced inhibitor activity. mdpi.com |

| Introduction of bulky, hydrophilic groups | Fills a specific sub-pocket and forms favorable interactions. mdpi.com | Increased activity. mdpi.com |

The inherent structural rigidity of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold, which results from the fusion of a benzene (B151609) ring with a partially saturated pyridine (B92270) ring, is a key contributor to its bioactivity. This rigidity reduces the entropic penalty upon binding to a target protein, as the molecule has fewer freely rotatable bonds and a more pre-organized conformation for binding.

Further constraining the scaffold by incorporating it into larger, polyheterocyclic ring systems can introduce additional ring strain and further limit conformational flexibility. nih.gov While excessive strain can be detrimental, a well-designed strained system can lock the molecule into a highly active conformation, improving both potency and selectivity.

Conversely, some drug design strategies involve removing the rigidity of the tetrahydroquinoline system. For example, a series of CXCR4 antagonists were developed from a (S)-5,6,7,8-tetrahydroquinolin-8-amine lead. nih.gov By replacing the rigid, chiral tetrahydroquinoline core with more flexible 2-(aminomethyl)pyridine analogs, researchers were able to create compounds that were more synthetically accessible and possessed improved metabolic stability while retaining potent antagonist activity. nih.gov This demonstrates that modulating the degree of strain and rigidity is a critical tool in optimizing drug candidates.

Conformational Analysis and its Implications for SAR

The 3D shape, or conformation, of a molecule is paramount to its biological function. For flexible molecules like 1,2,3,4-tetrahydroquinoline, which can exist as multiple interconverting conformers, understanding the preferred shapes and the energy barriers between them is essential for SAR. The saturated part of the tetrahydroquinoline ring allows for different puckering conformations, similar to cyclohexane.

High-level quantum chemistry calculations (e.g., MP2) combined with high-resolution microwave spectroscopy have been used to perform a detailed conformational analysis of 1,2,3,4-tetrahydroquinoline itself. rsc.org These studies identified four stable conformations: two pairs of energetically equivalent enantiomers. rsc.org The N-containing six-membered ring in these structures typically adopts a half-chair conformation. rsc.orgresearchgate.net

Crucially, the calculations revealed a relatively low energy barrier (approximately 104 cm⁻¹) between the non-equivalent conformers. rsc.org This low barrier allows for efficient conformational cooling, meaning that under the conditions of a spectroscopic experiment (and likely in a biological system), the less stable conformers can relax into the most stable, lowest-energy conformation. rsc.org Experimental results confirmed that only the most stable enantiomeric pair contributes to the observed rotational spectrum, unambiguously defining the molecule's ground-state structure. rsc.org

| Computational Method | Key Findings for 1,2,3,4-Tetrahydroquinoline | Reference |

| Ab initio MP2 Calculations | Discrimination of four stable conformations (two enantiomeric pairs). rsc.org | rsc.org |

| Ab initio MP2 Calculations | Low energy barrier (104 cm⁻¹) for interconversion between non-equivalent conformers. rsc.org | rsc.org |

| Microwave Spectroscopy | Experimental confirmation that only the most stable conformer pair is observed. rsc.org | rsc.org |

| X-ray Crystallography | The N-containing six-membered ring adopts a half-chair conformation. researchgate.net | researchgate.net |

Computational Approaches in SAR Studies of this compound Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid evaluation of molecular properties and the prediction of biological activity. For this compound derivatives, a variety of computational approaches are employed to build robust SAR models, guide molecular design, and understand ligand-target interactions at an atomic level.

A typical computational workflow can integrate several methods:

3D-QSAR: As discussed previously, techniques like CoMFA and CoMSIA generate 3D models that correlate molecular properties with biological activity. mdpi.com These models produce contour maps that visually guide chemists on where to add or modify substituents to enhance potency. mdpi.com

Molecular Docking: This method predicts the preferred binding mode of a ligand within the active site of a target protein. mdpi.commdpi.com Docking studies were used to analyze the binding of newly designed tetrahydroquinoline derivatives to the LSD1 enzyme, revealing key hydrogen bond interactions that stabilized the complex. mdpi.com The docking scores and glide energies can be used to rank potential candidates before synthesis. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.com By simulating the movements of atoms for nanoseconds, researchers can assess the stability of the binding pose predicted by docking. mdpi.com Analysis of the root-mean-square deviation (RMSD) during the simulation can confirm if the ligand remains stably bound in the active site. mdpi.com

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used to calculate the binding free energy of a ligand to its target from MD simulation trajectories. mdpi.com This provides a more accurate estimation of binding affinity than docking scores alone.

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.commdpi.com This early-stage filtering helps to eliminate compounds with poor pharmacokinetic profiles or potential toxicity issues, saving significant time and resources. nih.gov

These computational tools, when used in concert, provide a powerful platform for the rational design of novel this compound derivatives with optimized biological activity. nih.govmdpi.com

| Computational Technique | Application in Tetrahydroquinoline SAR | Reference |

| 3D-QSAR (CoMFA/CoMSIA) | Develop predictive models and generate contour maps to guide substituent placement. mdpi.com | mdpi.com |

| Molecular Docking | Predict binding modes and rank compounds based on docking scores and glide energies. mdpi.commdpi.com | mdpi.commdpi.com |

| Molecular Dynamics (MD) | Assess the stability of the ligand-protein complex over time. nih.govmdpi.com | nih.govmdpi.com |

| MM/PBSA | Calculate binding free energies for a more accurate affinity estimation. mdpi.com | mdpi.com |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. mdpi.commdpi.com | mdpi.commdpi.com |

Biological Activities and Mechanistic Investigations of 1,2,3,4 Tetrahydroquinolin 5 Ol and Its Analogs

Antimicrobial and Anti-infective Properties

Derivatives of 1,2,3,4-tetrahydroquinoline (B108954) have demonstrated a broad spectrum of activity against various pathogens, including bacteria, viruses, fungi, and protozoa. These findings highlight the potential of this chemical scaffold in the development of new anti-infective agents.

Antibacterial Activity

While specific data on the antibacterial activity of 1,2,3,4-tetrahydroquinolin-5-ol is limited in the reviewed literature, the broader class of tetrahydroquinoline derivatives has shown notable antibacterial properties. For instance, novel cationic tetrahydroisoquinoline-triazole compounds have been synthesized and evaluated for their antibacterial effects. nih.gov Five of these molecules were found to be active against Staphylococcus aureus with a low minimum inhibitory concentration (MIC) of 2-4 μg/mL. nih.gov One particularly potent compound, 4b, was also effective against Mycobacterium tuberculosis H37Rv with an MIC of 6 μg/mL and showed no development of resistance in S. aureus after thirty days of continuous exposure. nih.gov

Furthermore, certain N‐sulfonyl‐1,2,3,4‐tetrahydroisoquinoline derivatives have been synthesized, though they did not exhibit significant antibacterial activity, with MIC values greater than 50 μg/mL against the tested strains. researchgate.net This suggests that the nature and position of substituents on the tetrahydroquinoline ring are critical for antibacterial efficacy.

| Compound Class/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Cationic tetrahydroisoquinoline-triazole compounds | Staphylococcus aureus | 2-4 μg/mL | nih.gov |

| Compound 4b (a cationic tetrahydroisoquinoline-triazole) | Mycobacterium tuberculosis H37Rv | 6 μg/mL | nih.gov |

| N‐sulfonyl‐1,2,3,4‐tetrahydroisoquinoline derivatives | Various bacterial strains | >50 μg/mL | researchgate.net |

Antiviral Activity (e.g., Anti-HIV)

The tetrahydroquinoline and tetrahydroisoquinoline frameworks have been investigated for their potential as antiviral agents, with a particular focus on activity against the Human Immunodeficiency Virus (HIV). A series of 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines demonstrated potent anti-HIV-1 (IIIB) activity in C8166 cell cultures. researchgate.net Notably, compounds 6, 24, and 36 in this series exhibited effective concentrations (EC50) of 8.2, 4.6, and 5.3 μM, respectively, with high selectivity indices, indicating low cytotoxicity. researchgate.net

In another study, isoquinoline-based CXCR4 antagonists bearing a tetrahydroquinoline moiety were synthesized and evaluated for their anti-HIV activity. researchgate.net Several of these analogs showed excellent antiviral activity against both HIV-1 and HIV-2, with EC50 values below 100 nM, and they lacked cytotoxicity in MT-4 cells. researchgate.net

| Compound/Analog Class | Virus Strain | Activity (EC50) | Reference |

|---|---|---|---|

| 1-Aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (Compound 6) | HIV-1 (IIIB) | 8.2 μM | researchgate.net |

| 1-Aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (Compound 24) | HIV-1 (IIIB) | 4.6 μM | researchgate.net |

| 1-Aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (Compound 36) | HIV-1 (IIIB) | 5.3 μM | researchgate.net |

| Isoquinoline-based CXCR4 antagonists with tetrahydroquinoline moiety | HIV-1 and HIV-2 | < 100 nM | researchgate.net |

Antifungal Activity

Derivatives of 1,2,3,4-tetrahydroquinoline have shown promising antifungal properties. In one study, twenty chalcone (B49325) derivatives containing a 1,2,3,4-tetrahydroquinoline moiety were synthesized. nih.gov After introducing a piperazine (B1678402) fragment, several of these compounds exhibited good antifungal activity against eight plant pathogenic fungi. nih.gov Specifically, compound H4 displayed the highest inhibitory activity against Phytophthora capsici with a median effective concentration (EC50) of 5.2 μg/mL, which was significantly more potent than the control drugs Azoxystrobin and Fluopyram. nih.gov

Another study focused on two series of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives. researchgate.net Within the N-unprotected series, compounds 6f and 6g showed antifungal activity, particularly against dermatophytes. researchgate.net The compound 6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline (6g) was the most active, with MIC values ranging from 32-65 μg/mL. researchgate.net The study suggested that the removal of the N-benzyl group and the introduction of a hydroxyl group on the 4-aryl substituent were crucial for the enhanced antifungal activity. researchgate.net

| Compound/Derivative | Fungal Species | Activity (EC50/MIC) | Reference |

|---|---|---|---|

| Chalcone derivative with tetrahydroquinoline and piperazine (H4) | Phytophthora capsici | EC50: 5.2 μg/mL | nih.gov |

| 6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline (6g) | Dermatophytes | MIC: 32-65 μg/mL | researchgate.net |

Antimalarial Activity

The tetrahydroquinoline scaffold is a key feature in several compounds investigated for their antimalarial properties. Research into tetrahydroisoquinolone carboxanilides identified a series of compounds with potent activity against multiple resistant strains of Plasmodium falciparum in vitro, with no associated cytotoxicity to mammalian cells. nih.gov Systematic structure-activity relationship studies revealed that modifications at the N-2, C-3, and C-4 positions of the tetrahydroisoquinolone ring were critical for potency. nih.gov

In a separate study, derivatives of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine system, which can be considered bioisosteres of antimalarial drugs like mefloquine, were designed and synthesized. nih.gov Several of these compounds, containing a trifluoromethyl group, showed potent anti-P. falciparum activity, with IC50 values in the sub-micromolar range. nih.gov

| Compound Class/Derivative | Parasite Strain | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| Tetrahydroisoquinolone carboxanilides | Plasmodium falciparum (resistant strains) | Potent in vitro activity | nih.gov |

| researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine derivative (Compound 2) | Plasmodium falciparum | IC50: 0.023 μM | nih.gov |

| researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine derivative (Compound 5) | Plasmodium falciparum | IC50: 0.55 μM | nih.gov |

| researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine derivative (Compound 8) | Plasmodium falciparum | IC50: 0.4 μM | nih.gov |

| researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine derivative (Compound 13) | Plasmodium falciparum | IC50: 0.3 μM | nih.gov |

Antiprotozoal Activity

Tetrahydroquinoline derivatives have also been explored for their activity against various protozoan parasites. A study on 2,4-diaryl-1,2,3,4-tetrahydroquinoline derivatives showed significant in vitro activity against Trypanosoma cruzi and Leishmania chagasi. researchgate.net Compound 7h from this series was particularly potent, with an IC50 of 5.77 μM against T. cruzi and 0.27 μM against L. chagasi, and it exhibited a high selectivity index, indicating low toxicity to mammalian cells. researchgate.net

In another investigation, dehydroabietic acid derivatives bearing different amino acid scaffolds demonstrated potent antiprotozoal activity against Leishmania donovani and Trypanosoma cruzi. nih.gov Several of these compounds were effective against the intracellular amastigote form of the parasites, with IC50 values ranging from 2.3 to 9 μM for L. donovani and 1.4 to 5.8 μM for T. cruzi. nih.gov Additionally, a study on iron chelators found that most of the tested compounds exhibited anti-trypanosomal activities against Trypanosoma brucei and Trypanosoma congolense, with IC50 values ranging from 2.1 to 220 μM. nih.gov

| Compound/Derivative Class | Parasite | Activity (IC50) | Reference |

|---|---|---|---|

| 2,4-Diaryl-1,2,3,4-tetrahydroquinoline (Compound 7h) | Trypanosoma cruzi | 5.77 μM | researchgate.net |

| 2,4-Diaryl-1,2,3,4-tetrahydroquinoline (Compound 7h) | Leishmania chagasi | 0.27 μM | researchgate.net |

| Dehydroabietic acid derivatives | Leishmania donovani (amastigotes) | 2.3 - 9 μM | nih.gov |

| Dehydroabietic acid derivatives | Trypanosoma cruzi (amastigotes) | 1.4 - 5.8 μM | nih.gov |

| Iron chelators | Trypanosoma brucei & T. congolense | 2.1 - 220 μM | nih.gov |

Anticancer and Cytotoxic Activities

The 1,2,3,4-tetrahydroquinoline scaffold has been a fertile ground for the discovery of novel anticancer agents. Numerous studies have reported the synthesis and cytotoxic evaluation of its derivatives against a variety of human cancer cell lines.

A series of novel 1,2,3,4-tetrahydroquinoline derivatives were synthesized and tested for their in vitro cytotoxicity against six human cancer cell lines: NCI-H23 (lung), ACHN (renal), MDA-MB-231 (breast), PC-3 (prostate), NUGC-3 (gastric), and HCT-15 (colon). Among these, compound 6g showed the most potent cytotoxicity against all tested cell lines and was a powerful inhibitor of LPS-induced NF-κB transcriptional activity. nih.gov

In another study, a new series of tetrahydroquinoline derivatives was synthesized and evaluated for anticancer activity against MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cell lines. nih.gov Four compounds (10, 13, 15, and 16) showed significant anticancer activity, with IC50 values less than 100 μM. nih.gov Compound 15, a pyrazolo quinoline (B57606) derivative, was the most potent, with IC50 values of 15.16 μM (MCF-7), 18.74 μM (HepG2), and 18.68 μM (A549). nih.gov

Furthermore, thirty-eight newly synthesized tetrahydroisoquinoline derivatives were investigated for their tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines. researchgate.net A 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl) methanone (B1245722) derivative (TQ9) and an ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate derivative (TD13) exhibited the highest tumor-specific cytotoxicity. researchgate.net

A study on novel tetrahydro- researchgate.netnih.govnih.govtriazolo[3,4-a]isoquinoline chalcones revealed that some of these compounds had strong to moderate cytotoxic effects against MCF7, A549, HCT116, and HepG2 cancer cell lines. nih.gov Compounds 5 and 8 were particularly effective against breast carcinoma, with IC50 values of 50.05 and 27.15 μg/ml, respectively, which were lower than the positive control, 5-fluorouracil. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline derivative (6g) | NCI-H23, ACHN, MDA-MB-231, PC-3, NUGC-3, HCT-15 | Potent cytotoxicity | nih.gov |

| Pyrazolo quinoline derivative (15) | MCF-7 (Breast) | IC50: 15.16 μM | nih.gov |

| Pyrazolo quinoline derivative (15) | HepG2 (Liver) | IC50: 18.74 μM | nih.gov |

| Pyrazolo quinoline derivative (15) | A549 (Lung) | IC50: 18.68 μM | nih.gov |

| Tetrahydro- researchgate.netnih.govnih.govtriazolo[3,4-a]isoquinoline chalcone (Compound 5) | MCF-7 (Breast) | IC50: 50.05 μg/ml | nih.gov |

| Tetrahydro- researchgate.netnih.govnih.govtriazolo[3,4-a]isoquinoline chalcone (Compound 8) | MCF-7 (Breast) | IC50: 27.15 μg/ml | nih.gov |

Neurological and Neurodegenerative Disease Applications

Derivatives of the tetrahydroquinoline and the closely related tetrahydroisoquinoline (THIQ) core have been extensively investigated for their potential in treating complex neurological and neurodegenerative disorders. rsc.org Their ability to interact with multiple targets within the central nervous system makes them promising candidates for developing multifunctional therapeutic agents.

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral impairments. semanticscholar.org The tetrahydroquinoline and tetrahydroisoquinoline frameworks have been utilized to design multi-target agents aimed at key pathological features of AD.

One of the primary therapeutic strategies for AD involves enhancing cholinergic neurotransmission by inhibiting cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov Numerous derivatives of tetrahydroquinoline have been synthesized and evaluated as potential cholinesterase inhibitors. researchgate.net For instance, a series of tetrahydroquinoline-isoxazole/isoxazoline hybrids demonstrated dual inhibitory activity against both AChE and BChE. nih.gov Similarly, C-1 functionalized N-aryl-1,2,3,4-tetrahydroisoquinolines have shown promise, with their inhibitory potency being significantly influenced by the substituent at the C-1 position. nih.gov The introduction of a substituent at this position generally improves the inhibitory potential against both enzymes. nih.gov

Another critical aspect of AD pathology is the formation of amyloid-beta (Aβ) plaques, which result from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE-1) and γ-secretase. units.itmdpi.com Tetrahydroquinoline derivatives have been explored as inhibitors of these secretases.

γ-Secretase Inhibition: A novel series of tetrahydroquinoline-derived sulfonamides were developed as γ-secretase inhibitors, which could potentially reduce the production of amyloidogenic Aβ peptides. nih.govnih.gov

β-Secretase (BACE-1) Inhibition: While many BACE-1 inhibitors are peptide-based, non-peptidic scaffolds are sought for better drug-like properties. nih.gov The 2-amino-3,4-dihydroquinazoline scaffold, a related heterocyclic system, was identified as a BACE-1 inhibitor, with structure-based design leading to nanomolar potency. units.it This highlights the potential of related nitrogen-containing heterocyclic structures in targeting BACE-1.

Some tetrahydroisoquinoline derivatives have been designed to possess dual functionality, stimulating the non-amyloidogenic processing of APP while also inhibiting γ-secretase. nih.gov This dual-action approach, potentially leading to both neuroprotective effects and reduced Aβ production, represents a synergistic strategy for AD treatment. nih.gov

Table 1: Examples of Tetrahydroquinoline Analogs as Anti-Alzheimer's Agents

| Compound Class | Target(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Tetrahydroquinoline-isoxazole hybrids | AChE, BChE | Showed significant dual inhibitory activity against both cholinesterases. | nih.gov |

| C-1 Functionalized N-aryl-THIQs | AChE, BChE | Introduction of a substituent at C-1 improved inhibitory potency against both enzymes. | nih.gov |

| Tetrahydroquinoline sulfonamides | γ-Secretase | Identified as a novel series of γ-secretase inhibitors. | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline (B50084) derivatives | sAPPα-releasing stimulation, γ-secretase inhibition | Certain compounds showed potential for both stimulating neuroprotective pathways and inhibiting amyloidogenic Aβ release. | nih.gov |

The N-methyl-D-aspartate (NMDA) receptor is a crucial ligand-gated ion channel involved in excitatory neurotransmission and synaptic plasticity. acs.orgacs.org However, its overactivation can lead to excitotoxicity, a process implicated in neuronal death in conditions like Alzheimer's disease and ischemic brain damage. acs.orgnih.gov Consequently, NMDA receptor antagonists are being explored as neuroprotective agents. nih.govnih.gov Tetrahydroquinoline derivatives have emerged as a significant class of these antagonists. acs.org

These antagonists can be categorized based on their binding site on the NMDA receptor complex. wikipedia.org A major focus has been on the glycine (B1666218) co-agonist site, as antagonists targeting this site may have fewer side effects than those that block the ion channel directly. acs.org

Key findings in this area include:

Glycine Site Antagonism: A series of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs) were found to be highly potent and novel antagonists for the NMDA receptor's glycine site. acs.org The potency of these compounds could be significantly increased by substitutions at the 5-, 6-, and 7-positions of the quinoline ring. acs.org For example, 5,6,7-trichloro-QTO exhibited an IC₅₀ of 7 nM. acs.org

Structure-Activity Relationships (SAR): Extensive SAR studies have been conducted. For instance, in trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines, optimization of the substituent at the 4-position led to antagonists with nanomolar affinity. nih.gov The compound trans-2-carboxy-5,7-dichloro-4[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline showed an IC₅₀ of 7.4 nM. nih.gov These studies have helped establish a three-dimensional pharmacophore for the glycine antagonist site. nih.gov

Allosteric Modulation: In addition to antagonism, tetrahydroisoquinoline analogs have been identified as positive allosteric modulators of NMDA receptors, with selectivity for specific subunits (e.g., GluN2C/D). researchgate.netnih.gov

Table 2: Tetrahydroquinoline-based NMDA Receptor Antagonists

| Compound | Target Site | In Vitro Potency (IC₅₀) | Key Structural Features | Reference(s) |

|---|---|---|---|---|

| 5,6,7-Trichloro-QTO | Glycine Site | 7 nM | 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-oxime with trichloro substitution. | acs.org |

| trans-2-Carboxy-5,7-dichloro-4-[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline | Glycine Site | 7.4 nM | 2-Carboxy-4-amido-tetrahydroquinoline with dichloro and phenylurea substitutions. | nih.gov |

| L-689,560 | Glycine Site | - | A trans-2-carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline derivative. | nih.gov |

Ion channels, particularly calcium and potassium channels, are fundamental to neuronal function, and their modulation represents a therapeutic strategy for various neurological conditions, including neuropathic pain. nih.govwikipedia.org Tetrahydroisoquinoline derivatives have been identified as potent modulators of these channels.

Calcium Channel Blockade: N-type calcium channels are considered a promising target for treating neuropathic pain. nih.gov Researchers identified a tetrahydroisoquinoline derivative, 1a , as a novel and potent N-type calcium channel blocker. nih.gov However, this compound also inhibited hERG potassium channels, a potential liability. Through structural optimization, the derivative (S)-1h was developed, which maintained potent N-type calcium channel inhibition while exhibiting high selectivity over hERG channels. nih.gov Other related structures, such as 3,4-dihydroquinazolines, have been investigated as T-type calcium channel blockers. nih.govresearchgate.net

Potassium Channel Modulation: The initial work on N-type calcium channel blockers highlighted the importance of selectivity against potassium channels like hERG to avoid potential side effects. nih.gov The successful structural modifications to reduce hERG activity demonstrate that the tetrahydroisoquinoline scaffold can be fine-tuned to achieve selective ion channel modulation. nih.gov

The orexin (B13118510) system, consisting of neuropeptides orexin-A and orexin-B and their G protein-coupled receptors OX₁ and OX₂, plays a critical role in regulating sleep-wake cycles, feeding, and reward pathways. nih.govacs.org Antagonism of orexin receptors has become a major therapeutic approach for insomnia. acs.orgwikipedia.org Dual orexin receptor antagonists (DORAs), which block both OX₁ and OX₂, have been successfully developed into medications for sleep disorders. wikipedia.orgyoutube.com

The tetrahydroisoquinoline scaffold has been instrumental in the development of orexin antagonists.

Selective Antagonists: In an effort to develop selective antagonists for the OX₁ receptor, a series of substituted tetrahydroisoquinolines were designed and synthesized. nih.gov Structure-activity relationship studies revealed a preference for electron-deficient substituents at the 7-position and that pyridylmethyl groups were optimal at the acetamide (B32628) position for activity. nih.gov

Dual Antagonists: Several dual OX₁/OX₂ antagonists have entered clinical trials for insomnia, including suvorexant, which received FDA approval. nih.govacs.org

OX₂ Selective Antagonists: The modification of an N-acyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold led to the identification of potent and selective antagonists for the OX₂ receptor. nih.gov

Anti-inflammatory and Immunomodulatory Effects

The tetrahydroquinoline core is present in compounds exhibiting a range of biological activities, including anti-inflammatory effects. mdpi.commdpi.com Chronic inflammation is a key component of many diseases, and agents that can modulate inflammatory pathways are of significant therapeutic interest.

Derivatives of tetrahydroquinoline have been shown to suppress inflammatory responses through various mechanisms:

Inhibition of Inflammatory Mediators: Certain synthetic tetrahydroquinoline derivatives can suppress the generation of nitric oxide (NO) by inhibiting the inducible nitric oxide synthase (iNOS) enzyme. mdpi.com Lipopolysaccharide (LPS) is a bacterial endotoxin (B1171834) that triggers a cascade of inflammatory responses, including the production of pro-inflammatory mediators like NO. mdpi.com Tetrahydroquinoline derivatives with acetaminophen, piperidine, morpholine, and pyrrolidine (B122466) incorporated into the basic ring structure have shown potential in suppressing NO generation. mdpi.com

COX Inhibition: In a study targeting cyclooxygenase (COX) enzymes, a series of 1,2,4-triazole-tetrahydroisoquinoline hybrids were synthesized and evaluated as COX-1/COX-2 inhibitors. nih.gov Several compounds displayed significant in vivo anti-inflammatory activity, comparable to or better than celecoxib, and were found to decrease the production of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE-2), tumor necrosis factor-alpha (TNF-ɑ), and interleukin-6 (IL-6). nih.gov

Metabolic Regulation and Related Therapeutic Potential

The versatility of the tetrahydroquinoline and tetrahydroisoquinoline scaffolds extends to the realm of metabolic diseases. Analogs have been developed that show potential in treating conditions like diabetes.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism: A novel series of 2,6,7-substituted 1,2,3,4-tetrahydroisoquinoline derivatives were synthesized to identify a PPARγ partial agonist for the treatment of diabetes. nih.gov One derivative, compound 20g , exhibited potent partial agonist activity (EC₅₀ = 13 nM) and significantly reduced plasma glucose levels in diabetic mice, with an efficacy similar to the established drug pioglitazone. nih.gov This suggests that the substituted tetrahydroisoquinoline scaffold can be used to develop selective PPARγ partial agonists for managing insulin (B600854) resistance and hyperglycemia. nih.gov

α-Amylase Inhibition: In a study evaluating multiple biological activities, some tetrahydroquinoline derivatives were assessed for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. mdpi.com This indicates another potential avenue for the application of these compounds in metabolic regulation, particularly in the context of managing blood sugar levels.

Anti-diabetic Activity

The 1,2,3,4-tetrahydroquinoline scaffold has been identified as a promising framework for the development of novel anti-diabetic agents. nih.govgoogle.com Research has shown that certain derivatives of this compound exhibit significant hypoglycemic properties. nih.gov These compounds are being investigated as potential therapies for Type II diabetes. nih.gov

One mechanism through which these analogs may exert their anti-diabetic effects is by acting as agonists for the β3-adrenergic receptor. nih.gov Activation of this receptor is known to play a role in regulating glucose metabolism. A series of substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes were synthesized and evaluated for their β3-adrenergic receptor agonistic activity. Several of these compounds demonstrated potent agonistic effects, with IC50 values in the micromolar range, identifying them as potential leads for the development of new treatments for Type II diabetes. nih.gov

Another target for the anti-diabetic potential of tetrahydroquinoline derivatives is the G protein-coupled receptor 40 (GPR40). Activation of GPR40 has been shown to lead to in-vivo anti-diabetic efficacy. For instance, a novel 1,2,3,4-tetrahydroquinoline derivative demonstrated significant glucose-lowering effects in a dose-dependent manner. google.com

Cholesteryl Ester Transfer Protein Inhibition

Derivatives of 1,2,3,4-tetrahydroquinoline have been extensively studied as potent inhibitors of Cholesteryl Ester Transfer Protein (CETP). nih.govnih.gov CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy to raise HDL-C levels and potentially reduce the risk of atherosclerosis. nih.govnih.govmontclair.edu

A specific tetrahydroquinoline analog, known as Tetrahydroquinoline A, was found to inhibit partially purified CETP with an IC50 of 39 nM. nih.gov Further research has led to the design and synthesis of a series of potent CETP inhibitors based on the 1,2,3,4-tetrahydroquinoline platform. nih.gov One such inhibitor, torcetrapib, is a small lipophilic tetrahydroquinoline derivative. nih.gov Another novel tetrahydroquinoline derivative, TA-8995, has shown to be a well-tolerated and potent CETP inhibitor, increasing HDL-C levels and decreasing LDL-C levels significantly in studies. nih.gov

The development of these inhibitors has been a key area of focus in the search for new treatments for cardiovascular diseases, targeting low HDL-C, a significant risk factor. nih.gov

Free Fatty Acid Receptor 3 (FFA3/GPR41) Modulation

1,2,3,4-Tetrahydroquinoline analogs have emerged as significant modulators of the Free Fatty Acid Receptor 3 (FFA3), also known as GPR41. nih.govacs.org FFA3 is a G protein-coupled receptor activated by short-chain fatty acids (SCFAs), which are produced by the gut microbiota and play a role in various physiological processes, including metabolic and inflammatory diseases. nih.govacs.orgmdpi.com

The tetrahydroquinolone series of compounds act as allosteric modulators of FFA3. nih.govacs.org This means they bind to a site on the receptor that is different from the orthosteric site where endogenous agonists like propionate (B1217596) bind. nih.gov Depending on the specific structural modifications, these analogs can exhibit a range of activities, including:

Allosteric agonists: They can activate the receptor on their own. nih.govacs.org

Positive allosteric modulators (PAMs): They can enhance the potency of the natural agonist, propionate. nih.govacs.org

Negative allosteric modulators (NAMs): They can reduce the efficacy of propionate. nih.govacs.org

PAM-agonists: They can act as agonists themselves and also enhance the potency of propionate. nih.govacs.org

For example, the 2-furyl derivative 1 and the 3-furyl derivative 2 were identified as FFA3 agonists with low micromolar activity. nih.govacs.org In contrast, the 2-bromophenyl analog 5 was found to be a PAM of propionate, unable to activate the receptor directly but enhancing its response to the natural agonist. acs.org

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and physicochemical properties of these modulators. nih.govnih.gov For instance, replacing the N-phenyl group with N-2,5-dichlorophenyl and varying the substituent at the 4-position of the tetrahydroquinol-5-one core led to compounds with preserved potency and improved solubility. acs.org Two such compounds, TUG-1907 (compound 57) and TUG-2015 (compound 63), have been identified as valuable tool compounds for studying FFA3 function both in vitro and in vivo. nih.govnih.gov

| Compound | Structure/Modification | Activity | EC50/IC50 (nM) | Reference |

|---|---|---|---|---|

| 1 (2-Furyl derivative) | 2-Furyl group | Agonist | ~2-fold higher potency than compound 2 | nih.govacs.org |

| 2 (3-Furyl derivative) | 3-Furyl group | Agonist | Low micromolar | nih.govacs.org |

| 5 (2-Bromophenyl analog) | 2-Bromophenyl group | PAM | Inactive alone | acs.org |

| TUG-1907 (57) | N-2,5-dichlorophenyl, n-propyl at C4 | PAM-agonist | 145 | nih.govnih.gov |

| TUG-2015 (63) | N-2,5-dichlorophenyl, cyclopropyl (B3062369) at C4 | PAM-agonist | 162 | nih.govnih.gov |

Other Pharmacological Activities (e.g., Adrenergic, Anti-hyperlipidemic)

Beyond the specific activities detailed above, the 1,2,3,4-tetrahydroquinoline scaffold is associated with a broad range of other pharmacological effects.

Adrenergic Activity: Certain tetrahydroquinoline derivatives have been synthesized and evaluated as β3-adrenergic receptor agonists. nih.gov This activity is linked to potential treatments for obesity and Type-II diabetes. nih.gov The presence of free hydroxyl and amine functional groups on the tetrahydroquinoline structure was found to be crucial for this agonistic activity. nih.gov

Anti-hyperlipidemic Activity: The inhibition of CETP by tetrahydroquinoline analogs, as discussed previously, directly contributes to their anti-hyperlipidemic properties by increasing HDL cholesterol and decreasing LDL cholesterol levels. nih.govnih.gov

The versatility of the tetrahydroquinoline core allows for its incorporation into a wide array of molecular structures, leading to diverse biological activities. This includes potential applications as anticancer agents, antioxidants, and anti-inflammatory agents, among others. nih.govnih.gov

Mechanisms of Action at the Molecular and Cellular Levels

The pharmacological effects of 1,2,3,4-tetrahydroquinoline and its analogs are rooted in their interactions with specific molecular targets, primarily enzymes and receptors.

Enzyme Inhibition (e.g., DNA gyrase, Methionyl tRNA synthetase, PKM2)

While specific studies on this compound's direct inhibition of DNA gyrase, methionyl tRNA synthetase, or PKM2 are not prevalent in the provided context, the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives has shown inhibitory activity against various enzymes.

For instance, some tetrahydroisoquinoline analogs have demonstrated inhibitory action against DNA gyrase, suggesting a potential antibacterial mechanism. rsc.org Additionally, other derivatives have been identified as inhibitors of enzymes like α-amylase, which is relevant to anti-diabetic activity. nih.gov Hybrid compounds incorporating the tetrahydroquinoline moiety have also been shown to be effective inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

| Enzyme | Compound Class | Activity | Reference |

|---|---|---|---|

| DNA Gyrase | Tetrahydroisoquinoline analogs | Inhibition | rsc.org |

| α-Amylase | Tetrahydroquinoline derivatives | Inhibition | nih.gov |

| Acetylcholinesterase (AChE) | Tetrahydroquinoline-isoxazole hybrids | Inhibition | mdpi.com |

| Butyrylcholinesterase (BChE) | Tetrahydroquinoline-isoxazole hybrids | Inhibition | mdpi.com |

Receptor Binding and Modulation

The interaction of 1,2,3,4-tetrahydroquinoline analogs with various receptors is a key aspect of their mechanism of action.

As extensively discussed, these compounds can act as allosteric modulators of FFA3/GPR41 . nih.govacs.org This modulation can lead to a range of downstream signaling events, including the mobilization of intracellular calcium and the inhibition of cAMP accumulation. nih.govdrugbank.com The allosteric nature of this binding means that these compounds can fine-tune the receptor's response to its natural ligands. nih.govacs.org

In addition to FFA3, tetrahydroquinoline derivatives have been shown to interact with other receptors. For example, they can act as β3-adrenergic receptor agonists , which is relevant to their anti-diabetic and anti-obesity potential. nih.gov Furthermore, some tetrahydroquinoline-based peptidomimetics have been developed as ligands for μ- and δ-opioid receptors , with potential applications in pain management. nih.gov The binding to these receptors can elicit either agonistic or antagonistic responses depending on the specific chemical structure of the analog. nih.gov

The ability to selectively target and modulate the function of these and other receptors underscores the therapeutic potential of the 1,2,3,4-tetrahydroquinoline scaffold.

Computational Chemistry and Theoretical Studies of 1,2,3,4 Tetrahydroquinolin 5 Ol

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the structural and electronic properties of tetrahydroquinoline derivatives.

Molecular Geometries and Conformational Analysis

DFT calculations are instrumental in determining the optimized molecular geometries and exploring the conformational landscape of 1,2,3,4-tetrahydroquinolin-5-ol. For the related compound 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), DFT calculations have shown that the global minima in its ground state (S0) are twisted conformers. researchgate.net The energy difference between conformers, such as those with an axial or equatorial NH group, is often small, indicating a flexible structure. researchgate.net This flexibility is crucial for its interaction with biological targets. The computed potential energy surfaces for similar structures reveal multiple inequivalent minima and transition states, highlighting the complexity of their conformational dynamics. researchgate.net

The structural parameters, including bond lengths and angles, of quinoline (B57606) derivatives have been determined using DFT calculations and have shown good agreement with experimental X-ray diffraction data. nih.gov For instance, in a study on 2-chloroquinoline-3-carboxaldehyde, the theoretically calculated bond distances were found to be very close to the experimentally observed values. nih.gov

Electronic Structure and Frontier Molecular Orbitals

The electronic properties of this compound can be elucidated through DFT, particularly through the analysis of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are key to understanding a molecule's reactivity and electronic transitions. wikipedia.orgyoutube.comlibretexts.org